Cbz-(R)-2-phenylglycinol

Description

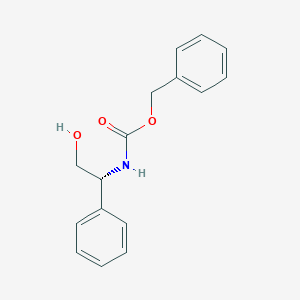

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCPMJLIZGTHY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cbz-(R)-2-Phenylglycinol: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Cbz-(R)-2-phenylglycinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process chemistry, offering both foundational knowledge and practical insights.

Introduction: The Significance of Chiral Purity in Pharmaceuticals

The therapeutic efficacy of many pharmaceutical agents is intrinsically linked to their stereochemistry. A single chiral center can dramatically alter the pharmacological and toxicological profile of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral building blocks, such as Cbz-(R)-2-phenylglycinol, are instrumental in achieving this goal, providing a reliable source of chirality that can be incorporated into complex molecular architectures.[1][]

Cbz-(R)-2-phenylglycinol, also known as Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a derivative of the amino alcohol (R)-2-phenylglycinol. The introduction of the carboxybenzyl (Cbz) protecting group enhances its utility in multi-step syntheses by masking the reactivity of the amino group, allowing for selective transformations at other sites of the molecule.[3] This guide will delve into the essential technical aspects of this versatile compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Core Chemical Properties

The key physicochemical properties of Cbz-(R)-2-phenylglycinol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120666-53-7 | [3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [3] |

| Formula Weight | 271.32 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8 °C | [3] |

Molecular Structure

The structure of Cbz-(R)-2-phenylglycinol features a phenyl ring and a hydroxyl group attached to a stereogenic center, with the amino group protected by a benzyloxycarbonyl (Cbz) group. This specific arrangement of functional groups imparts its unique reactivity and utility as a chiral auxiliary.

Figure 1: 2D Chemical Structure of Cbz-(R)-2-phenylglycinol.

Synthesis of Cbz-(R)-2-Phenylglycinol

The most common and efficient method for the synthesis of Cbz-(R)-2-phenylglycinol is the N-protection of (R)-(-)-2-phenylglycinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure in peptide synthesis and for the protection of amino groups.

Synthetic Workflow

The synthesis involves the nucleophilic attack of the amino group of (R)-(-)-2-phenylglycinol on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.

Sources

(R)-benzyl (2-hydroxy-2-phenylethyl)carbamate synthesis

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-benzyl (2-hydroxy-2-phenylethyl)carbamate

Abstract

(R)-benzyl (2-hydroxy-2-phenylethyl)carbamate is a valuable chiral building block, or synthon, in the development of advanced pharmaceutical agents. Its specific stereochemistry is often crucial for achieving desired biological activity and minimizing off-target effects. This technical guide provides a comprehensive overview of a robust and highly selective method for its synthesis: the asymmetric reduction of a prochiral ketone precursor. We will delve into the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, offer a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for structural verification and enantiomeric purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to producing this essential chiral amino alcohol derivative.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in organic chemistry and medicinal drug discovery.[1] The defined spatial arrangement of the amine and alcohol functionalities is fundamental to the selective molecular recognition required for interaction with biological targets like enzymes and receptors.[2] Consequently, these compounds form the core of numerous therapeutics, including antivirals, beta-blockers, and anti-cancer agents.[2] The development of efficient, scalable, and highly stereoselective synthetic routes to access enantiomerically pure amino alcohols is therefore a critical objective in modern organic synthesis.[2][3]

(R)-benzyl (2-hydroxy-2-phenylethyl)carbamate serves as a key intermediate, incorporating a benzyl carbamate (Cbz) protecting group on the nitrogen, which is stable under various reaction conditions but can be readily removed during later synthetic stages. This guide focuses on its synthesis via the asymmetric reduction of N-(2-oxo-2-phenylethyl)benzyl carbamate, a method prized for its reliability and high fidelity in establishing the desired (R) stereocenter.

Synthetic Strategy: A Retrosynthetic Approach

The most effective strategy for installing the chiral hydroxyl group with high enantioselectivity is through the asymmetric reduction of a prochiral ketone. A retrosynthetic analysis reveals a logical pathway from the target molecule back to readily available starting materials.

Figure 2: Simplified schematic of the CBS reduction catalytic cycle.

Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to anhydrous conditions is critical, as water can react with the borane reagent and affect the catalyst's efficacy. [4]

Synthesis of Precursor: N-(2-oxo-2-phenylethyl)benzyl carbamate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone hydrochloride (1.0 eq), dichloromethane (DCM, approx. 0.2 M), and triethylamine (TEA, 2.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate).

-

Workup: Quench the reaction by adding 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ketone precursor.

Asymmetric Reduction to (R)-benzyl (2-hydroxy-2-phenylethyl)carbamate

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.

-

Catalyst Activation: Add borane-dimethyl sulfide complex (BH₃•SMe₂, 0.6 eq) dropwise at room temperature and stir for 15 minutes. This pre-complexation step is crucial for activating the catalyst.

-

Substrate Addition: Dissolve the N-(2-oxo-2-phenylethyl)benzyl carbamate precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. [2]4. Reaction Monitoring: Monitor the reduction by TLC until the starting ketone is fully consumed (typically 1-4 hours). [2]5. Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol (MeOH) to destroy any excess borane reagent. [2]6. Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [2]7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-benzyl (2-hydroxy-2-phenylethyl)carbamate. [2]

Characterization and Quality Control

Unambiguous characterization is essential to confirm the structure and, critically, the enantiomeric purity of the final product.

Spectroscopic Analysis

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two phenyl groups (aromatic region ~7.2-7.4 ppm), the benzylic CH₂ of the Cbz group (~5.1 ppm), the methine CH-OH (~4.8-5.0 ppm), the methylene CH₂-NH (~3.4-3.6 ppm), a broad singlet for the OH proton, and a signal for the NH proton. |

| ¹³C NMR | Signals for the C=O of the carbamate (~156 ppm), aromatic carbons (~127-142 ppm), the CH-OH carbon (~75 ppm), the benzylic CH₂ carbon (~67 ppm), and the CH₂-NH carbon (~50 ppm). |

| FT-IR | Broad absorption band for O-H stretch (~3400 cm⁻¹), N-H stretch (~3330 cm⁻¹), strong C=O stretch of the carbamate (~1690-1710 cm⁻¹), and C-O stretch (~1060 cm⁻¹). [5] |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the product. |

Enantiomeric Purity Analysis via Chiral HPLC

Determining the enantiomeric excess (ee) is the most critical quality control step. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Principle of Separation: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are highly effective for separating enantiomers of amino alcohols and their derivatives. [6]The chiral environment of the column allows for differential interaction with the (R) and (S) enantiomers, leading to different retention times.

Figure 3: Workflow for enantiomeric excess (ee) determination by Chiral HPLC.

| Parameter | Typical Value |

| Column | Chiralpak® AD-H or similar amylose-based CSP |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (due to the phenyl and carbamate chromophores) [6] |

| Expected Outcome | Baseline resolution of two peaks corresponding to the (R) and (S) enantiomers. The major peak should correspond to the desired (R)-enantiomer. |

Conclusion

The enantioselective synthesis of (R)-benzyl (2-hydroxy-2-phenylethyl)carbamate can be achieved with high efficiency and stereochemical control using the Corey-Bakshi-Shibata reduction. The predictability of the stereochemical outcome, based on the chirality of the oxazaborolidine catalyst, makes this a robust and reliable method for laboratory and process scale applications. By following the detailed protocols for synthesis, purification, and rigorous analytical characterization outlined in this guide, researchers can confidently produce this valuable chiral building block for application in pharmaceutical research and development.

References

- BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.

- Creative Biolabs. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795438.

- Gamba-Sánchez, D., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8195-8203.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9.

- Majumder, U., et al. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Royal Society of Chemistry.

- BenchChem. (n.d.). (r)-(-)-2-Amino-1-phenylethanol hcl.

- RSC Publishing. (n.d.). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications.

- Alfa Chemistry. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.

- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.

- TCI AMERICA. (n.d.). Chiral Oxazaborolidines [Organocatalysts].

- De Lera, M., et al. (2002). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 6(4), 448-451.

- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.

- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

- Grokipedia. (n.d.). Corey–Itsuno reduction.

- De Lera, M., et al. (2002). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Request PDF.

- YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- The Royal Society of Chemistry. (2016). Supplementary Info for RSC adv. after corrections.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- BenchChem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.

- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.

Sources

Spectroscopic Characterization of Cbz-(R)-2-phenylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for Cbz-(R)-2-phenylglycinol, a chiral building block of significant interest in pharmaceutical synthesis. As a senior application scientist, the following content is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical considerations. This document will serve as a valuable resource for the structural elucidation and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

Cbz-(R)-2-phenylglycinol, systematically named benzyl ((R)-1-hydroxy-2-phenylethyl)carbamate, possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center, an aromatic ring from the phenylglycinol moiety, a carbamate linkage, and a second aromatic ring from the Cbz protecting group all contribute to its characteristic NMR, IR, and MS spectra. Understanding these contributions is paramount for unambiguous identification and purity assessment.

Molecular Formula: C₁₆H₁₇NO₃ Molecular Weight: 271.31 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Cbz-(R)-2-phenylglycinol, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Cbz-(R)-2-phenylglycinol is expected to exhibit distinct signals for the aromatic protons of both the phenylglycine and the benzyl groups, as well as the aliphatic protons of the ethyl bridge and the carbamate N-H.

Table 1: Predicted ¹H NMR Chemical Shifts for Cbz-(R)-2-phenylglycinol (in CDCl₃, at 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~7.25-7.40 | m | 10H | Ar-H | The aromatic protons from both the phenylglycine and the Cbz group are expected to overlap in this region, resulting in a complex multiplet. |

| ~5.10 | s | 2H | Cbz-CH₂ | The benzylic protons of the Cbz group typically appear as a singlet due to the absence of adjacent protons. This is a characteristic signature of the Cbz protecting group. |

| ~4.90 | m | 1H | CH -Ph | This methine proton, being adjacent to both the phenyl group and the nitrogen of the carbamate, will be deshielded and appear as a multiplet due to coupling with the adjacent CH₂ protons. |

| ~3.75 | m | 2H | CH₂ -OH | The diastereotopic methylene protons adjacent to the hydroxyl group will be deshielded by the oxygen and will likely appear as a multiplet due to coupling with the methine proton. |

| ~5.30 | d | 1H | NH | The carbamate proton signal is often a broad singlet or a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and is sensitive to concentration and solvent. |

| ~2.50 | br s | 1H | OH | The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cbz-(R)-2-phenylglycinol (in CDCl₃, at 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~156.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is characteristically found in this downfield region. |

| ~138.0 | Ar-C (Quaternary, Ph-CH) | The quaternary carbon of the phenylglycine moiety. |

| ~136.0 | Ar-C (Quaternary, Cbz) | The quaternary carbon of the benzyl group of the Cbz moiety. |

| ~127.0-129.0 | Ar-C H | The aromatic carbons from both phenyl rings will appear in this region. |

| ~67.0 | Cbz-C H₂ | The benzylic carbon of the Cbz group. |

| ~65.0 | C H₂-OH | The carbon bearing the hydroxyl group. |

| ~58.0 | C H-Ph | The methine carbon attached to the phenyl group and nitrogen. |

Experimental Protocol for NMR Analysis

A self-validating NMR protocol is crucial for obtaining reliable and reproducible data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Cbz-(R)-2-phenylglycinol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1] Ensure the instrument is properly shimmed to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time.[2]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]

Predicted IR Spectral Data

The IR spectrum of Cbz-(R)-2-phenylglycinol will be dominated by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for Cbz-(R)-2-phenylglycinol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |

| ~3400 | Strong, Broad | O-H stretch (alcohol) | The broadness of this peak is due to hydrogen bonding. This is a key indicator of the free hydroxyl group. |

| ~3330 | Medium, Sharp | N-H stretch (carbamate) | The N-H stretch in carbamates typically appears in this region as a relatively sharp peak compared to the O-H stretch. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl rings. |

| ~3000-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the ethyl bridge and the Cbz methylene group. |

| ~1690 | Strong, Sharp | C=O stretch (carbamate) | This strong absorption is a hallmark of the carbamate functional group. Its position can be influenced by hydrogen bonding. |

| ~1530 | Medium | N-H bend | This bending vibration is another characteristic feature of the carbamate linkage. |

| ~1250 | Strong | C-O stretch | Stretching vibration of the C-O bonds in the carbamate and alcohol moieties. |

| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | These strong absorptions are indicative of monosubstituted benzene rings. |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: For a solid sample like Cbz-(R)-2-phenylglycinol, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded to subtract the absorptions from atmospheric CO₂ and water vapor.[4]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data

For Cbz-(R)-2-phenylglycinol, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to yield the protonated molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Cbz-(R)-2-phenylglycinol (ESI+)

| m/z | Ion | Rationale & Key Insights |

| 272.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum, confirming the molecular weight of the compound. |

| 294.1 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and can further confirm the molecular weight. |

| 138.1 | [M - C₇H₅O₂]⁺ | Fragmentation involving the loss of the Cbz protecting group as a radical cation is a plausible pathway. |

| 108.1 | [C₇H₇O]⁺ | The tropylium ion is a very stable fragment and is a characteristic peak for compounds containing a benzyl group. |

| 91.1 | [C₇H₇]⁺ | The benzyl cation is another common and stable fragment from the Cbz group. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Cbz-(R)-2-phenylglycinol (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography (LC) system for LC-MS analysis.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Cbz-(R)-2-phenylglycinol. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this key chiral intermediate. The provided protocols and interpretations, grounded in established scientific principles, are designed to ensure data integrity and facilitate the successful application of this compound in drug discovery and development.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944). Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-(-)-N-Benzyl-2-phenylglycinol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylethanol. Retrieved from [Link]

-

NIST. (n.d.). (R)-(-)-2-Phenylglycinol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0033944). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Mueller, K. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Phenylacetyl-(R)-phenylglycinol. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (2012). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Retrieved from [Link]

-

Scribd. (n.d.). IR Absorption Frequencies Table. Retrieved from [Link]

-

ResearchGate. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopy of Novel--pyrazolylglycine Derivatives*. Retrieved from [Link]

-

ElectronicsAndBooks. (1981). Ortho Effects in 3-Methyl-5-(0-R-styryl)-4-aminoisoxazoles on Electron Impact. III.. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Cbz-(R)-2-phenylglycinol

Introduction: The Role of Cbz-(R)-2-phenylglycinol in Modern Synthesis

Cbz-(R)-2-phenylglycinol, systematically named benzyl (R)-(2-hydroxy-2-phenylethyl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry. Its structure incorporates a phenylglycinol backbone, which is a common motif in chiral auxiliaries and pharmaceutical intermediates, protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a foundational protecting group in peptide synthesis and related disciplines, prized for its stability under a range of conditions and its clean removal via catalytic hydrogenation.[1][2]

The strategic importance of Cbz-(R)-2-phenylglycinol lies in its ability to introduce a specific stereocenter into a target molecule, a critical requirement in the development of enantiomerically pure pharmaceuticals. Understanding its physical properties, such as melting point and solubility, is paramount for its effective handling, purification, and use in subsequent reaction steps. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and methodologies, to support researchers in leveraging this valuable synthetic intermediate.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity. A pure compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities leads to a depression and broadening of the melting range.

Authoritative Grounding: The Capillary Method

The standard and pharmacopeia-recognized technique for melting point determination is the capillary method.[3] This procedure involves packing a small, finely powdered sample of the substance into a thin glass capillary tube and heating it in a calibrated apparatus. The apparatus can utilize a heated liquid bath or a metal block to ensure uniform and controlled temperature ramping. The temperatures at which the substance begins to collapse and liquefy (onset) and at which it becomes completely liquid (clear point) are recorded as the melting range.

Experimental Protocol: Melting Point Determination

A robust and reproducible melting point determination follows a systematic protocol. The causality behind each step is critical for ensuring accuracy.

-

Sample Preparation : The sample must be completely dry and finely powdered. Grinding the crystals in a mortar ensures uniform packing and efficient heat transfer, which is the leading cause of irreproducible results when overlooked.[4]

-

Capillary Packing : The powdered sample is packed into a thin-walled capillary tube to a height of 2–3 mm. Insufficient packing can make visualization difficult, while overpacking can lead to uneven heating and a broadened melting range.

-

Instrument Setup & Calibration : The capillary is placed in the heating block of the melting point apparatus alongside a high-accuracy thermometer or sensor. Routine calibration of the instrument against certified standards is essential for trustworthy measurements.

-

Heating Profile :

-

Rapid Initial Ramp : A rapid heating rate (e.g., 10 °C/min) is initially employed to quickly approach the approximate melting point.

-

Slow Final Ramp : Once the temperature is within 10-15 °C of the expected melting point, the heating rate is reduced significantly to 1-2 °C/min. A slow ramp rate is critical to allow the system to maintain thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.[5]

-

-

Observation and Recording : The temperatures at the first sign of melting (collapse point/meniscus formation) and the completion of melting (clear point) are recorded to define the melting range.

Diagram 1: Workflow for Melting Point Determination

Caption: Standard workflow for accurate melting point determination.

Physical Properties of Cbz-(R)-2-phenylglycinol

A definitive, experimentally determined melting point for Cbz-(R)-2-phenylglycinol (CAS 120666-53-7) is not consistently reported in readily accessible chemical literature or commercial supplier data. One source explicitly notes that for a series of related compounds including this one, the melting point was not measured, suggesting it may have been used in solution or is an oil or amorphous solid at room temperature.[6]

For reference and comparison, the physical properties of the parent compound, (R)-(-)-2-Phenylglycinol , are well-documented.

| Compound | Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| (R)-(-)-2-Phenylglycinol | C₈H₁₁NO | 137.18 | 75 - 77 |

| Cbz-(R)-2-phenylglycinol | C₁₆H₁₇NO₃ | 271.31 | Not consistently reported |

Section 2: Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for reactions, extractions, and purifications like recrystallization and chromatography. A compound's solubility is governed by its molecular structure, polarity, and its ability to form intermolecular interactions (such as hydrogen bonds) with the solvent.

Authoritative Grounding: "Like Dissolves Like"

The guiding principle of solubility is that "like dissolves like."[2] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of functional groups that can engage in hydrogen bonding (e.g., -OH, -NH) significantly increases solubility in protic polar solvents like water and ethanol.

The structure of Cbz-(R)-2-phenylglycinol contains:

-

Polar, Hydrogen-Bonding Groups : A hydroxyl (-OH) group and a carbamate (-NH-C=O) group.

-

Non-Polar Moieties : Two phenyl rings and aliphatic portions.

The presence of the large, non-polar Cbz group is expected to dominate the solubility profile, making the molecule largely organic-soluble and water-insoluble, despite the presence of hydrogen-bonding groups.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining solubility provides valuable information about the functional groups present in a molecule.

-

Setup : Place a small, measured amount of the compound (e.g., 20-25 mg) into a series of clean, dry test tubes.

-

Solvent Addition : Add a measured volume of the test solvent (e.g., 0.75 mL) to a tube in small portions.

-

Agitation : After each addition, shake the tube vigorously for 10-20 seconds to facilitate dissolution.

-

Observation : Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."

-

Systematic Testing : This process is repeated with a range of solvents of varying polarity and pH to build a comprehensive solubility profile. Common test solvents include water, 5% aq. HCl, 5% aq. NaOH, and various organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane).

Diagram 2: Workflow for Qualitative Solubility Assessment

Caption: Systematic workflow for qualitative solubility testing.

Solubility Properties of Cbz-(R)-2-phenylglycinol

| Solvent Type | Predicted Solubility of Cbz-(R)-2-phenylglycinol | Rationale | Known Solubility of Parent (R)-(-)-2-Phenylglycinol |

| Water | Insoluble / Sparingly Soluble | The two large aromatic rings and overall non-polar character outweigh the polarity of the -OH and carbamate groups. | Slightly soluble |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding and has sufficient polarity to solvate the molecule. | Soluble (50 mg/mL in Ethanol) |

| Dichloromethane, Chloroform | Soluble | Good general solvents for moderately polar organic compounds. | Soluble in Chloroform |

| Ethyl Acetate, THF | Soluble | Common polar aprotic solvents suitable for molecules with this polarity. | Data not available |

| Toluene | Likely Soluble | The aromatic nature of the solvent will interact favorably with the two phenyl rings. | Data not available |

| Hexane, Pentane | Sparingly Soluble to Insoluble | The molecule is likely too polar to be fully soluble in non-polar alkanes. | Data not available |

| DMSO, DMF | Soluble | Highly polar aprotic solvents capable of dissolving a wide range of organic compounds. | Soluble (50 mg/mL in DMSO, DMF) |

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Melting point determination. (n.d.). University of Calgary.

-

Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water . (n.d.). International Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Rationally Designed "Dipeptoid" Analogues of CCK . (n.d.). Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

- What is Melting Point?. (n.d.). Mettler Toledo.

- Melting point determination. (n.d.). SSERC.

- (R)-(−)-2-Phenylglycinol (CAS Number: 56613-80-0). (n.d.). Cayman Chemical.

- (R)-(-)-2-Phenylglycinol, 98%. (n.d.). Fisher Scientific.

- R-Phenylglycinol. (2024, April 9). ChemBK.

Sources

Cbz-(R)-2-phenylglycinol CAS number and molecular formula

An In-depth Technical Guide to Cbz-(R)-2-phenylglycinol

Introduction

Cbz-(R)-2-phenylglycinol, a prominent chiral building block, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a stereodefined center and the versatile carbobenzyloxy (Cbz) protecting group on the amine. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, applications, and safe handling. The strategic use of Cbz-(R)-2-phenylglycinol as a chiral auxiliary or intermediate is critical in the asymmetric synthesis of complex molecules, where precise stereochemical control is paramount for biological activity.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of Cbz-(R)-2-phenylglycinol are summarized below. Accurate identification through its CAS number is crucial for procurement and regulatory compliance.

| Identifier | Value | Source |

| Compound Name | Cbz-(R)-2-phenylglycinol | N/A |

| CAS Number | 120666-53-7 | [1] |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCO | [1] |

| InChI Key | WTENFXZSJDYZAV-HNNXBMFYSA-N | [1] |

Physicochemical Data

The physical properties of Cbz-(R)-2-phenylglycinol are critical for its handling, reaction setup, and purification. While specific data for the Cbz-protected form is not as widely published as its parent compound, (R)-(-)-2-phenylglycinol, the following table provides key information on the parent compound for reference.

| Property | Value for (R)-(-)-2-phenylglycinol | Source |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 75-77 °C | |

| Solubility | Slightly soluble in water.[4] Soluble in DMF, DMSO, and Ethanol (50 mg/ml).[5] | |

| Optical Rotation | [α]24/D −31.7°, c = 0.76 in 1 M HCl |

Synthesis and Manufacturing Overview

The synthesis of Cbz-(R)-2-phenylglycinol is conceptually straightforward, involving the protection of the amino group of (R)-(-)-2-phenylglycinol with a carbobenzyloxy group. This is typically achieved by reacting the parent amino alcohol with benzyl chloroformate in the presence of a base.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of Cbz-(R)-2-phenylglycinol.

Experimental Protocol: Synthesis of N-Carbobenzyloxy-(R)-2-phenylglycinol

This protocol is a representative method for the Cbz protection of an amino alcohol.

-

Dissolution: Dissolve (R)-(-)-2-phenylglycinol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH). Cool the solution to 0°C in an ice bath.

-

Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of NaOH dropwise and simultaneously over a period of 30 minutes to maintain a basic pH.[6]

-

Stirring: Stir the mixture vigorously at 0°C for an additional 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted benzyl chloroformate and other organic impurities. The desired product will remain in the aqueous layer.

-

Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A white precipitate of Cbz-(R)-2-phenylglycinol should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Asymmetric Synthesis

Cbz-(R)-2-phenylglycinol is a valuable chiral synthon in the development of active pharmaceutical ingredients (APIs). The Cbz group provides robust protection during subsequent synthetic steps and can be readily removed under mild hydrogenolysis conditions.

Role as a Chiral Building Block

The primary application of Cbz-(R)-2-phenylglycinol is as a chiral building block. Its predefined stereocenter is incorporated into the final target molecule, ensuring the desired enantiomeric purity. This is particularly important in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Caption: Role of Cbz-(R)-2-phenylglycinol in a multi-step synthesis.

Analytical Characterization

To ensure the quality and purity of Cbz-(R)-2-phenylglycinol for use in synthesis, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Polarimetry: Measures the specific optical rotation to confirm the enantiomeric form.[7]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the relative peak areas.

Safety, Handling, and Storage

Proper handling and storage are essential when working with Cbz-(R)-2-phenylglycinol to ensure safety and maintain the integrity of the compound. The safety information for the parent compound, (R)-(-)-2-phenylglycinol, is often used as a reference.

Hazard Identification and Precautionary Measures

The parent compound, (R)-(-)-2-phenylglycinol, is classified as causing severe skin burns and eye damage.[2][8]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| H335: May cause respiratory irritation.[9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping the material at -20°C is recommended.[5]

Conclusion

Cbz-(R)-2-phenylglycinol is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the versatility of the Cbz protecting group make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

NIST. (R)-(-)-2-Phenylglycinol. [Link]

-

NIH National Library of Medicine. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. [Link]

- Google Patents. Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride.

-

ResearchGate. Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). [Link]

-

NIH National Library of Medicine. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. (R)-(-)-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

The Role of Cbz-(R)-2-phenylglycinol as a Chiral Building Block in Modern Asymmetric Synthesis

An In-Depth Technical Guide

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules. Among these, (R)-2-phenylglycinol and its derivatives stand out for their versatility and efficacy. This technical guide provides an in-depth exploration of N-Carbobenzyloxy-(R)-2-phenylglycinol (Cbz-(R)-2-phenylglycinol), a stable and highly versatile precursor. We will dissect its fundamental properties, core applications as a chiral auxiliary and synthetic precursor, and provide field-proven experimental protocols for its use in synthesizing high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chiral tool to achieve high levels of stereocontrol in their synthetic endeavors.

The Imperative of Chirality and the Role of Protected Amino Alcohols

The biological activity of a drug is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, modern drug development mandates the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This necessity has propelled the field of asymmetric synthesis, where chiral building blocks serve as indispensable starting materials.[1]

(R)-2-phenylglycinol is a primary chiral 1,2-amino alcohol derived from the non-proteinogenic amino acid (R)-phenylglycine.[2] Its rigid phenyl group and adjacent stereocenter provide a powerful platform for inducing asymmetry in chemical reactions. However, the bifunctional nature of the molecule—containing both a nucleophilic amine and a hydroxyl group—requires a strategic approach to control its reactivity.

This is where the N-Carbobenzyloxy (Cbz) protecting group becomes critical. By temporarily masking the amine, Cbz-(R)-2-phenylglycinol becomes a stable, crystalline solid that is easily handled and stored.[3][4] The Cbz group is robust enough to withstand a wide range of reaction conditions yet can be removed cleanly under specific, non-destructive protocols, typically hydrogenolysis.[5] This "protect-react-deprotect" strategy allows chemists to selectively utilize the hydroxyl group or the chiral backbone for transformations before liberating the amine for subsequent steps, making Cbz-(R)-2-phenylglycinol a cornerstone of multi-step asymmetric synthesis.

Physicochemical Properties

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of Cbz-(R)-2-phenylglycinol's parent compound, (R)-(-)-2-Phenylglycinol, are summarized below.

| Property | Value | Reference |

| Synonyms | (R)-2-Amino-2-phenylethanol, D-(−)-α-Phenylglycinol | [6] |

| CAS Number | 56613-80-0 | [2][6] |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White crystalline solid | [7] |

| Melting Point | 75-77 °C | |

| Optical Rotation | [α]²⁴/D −31.7° (c = 0.76 in 1 M HCl) | |

| Optical Purity | ee: 99% (GLC) |

Core Application I: Synthesis of Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of phenylglycinol is its conversion into chiral oxazolidinone auxiliaries. These heterocycles, famously developed by David Evans, are workhorses in asymmetric synthesis, enabling highly diastereoselective alkylations, aldol reactions, and conjugate additions.[8][] (R)-2-phenylglycinol is a direct precursor to (4R)-4-phenyloxazolidin-2-one, a key Evans-type auxiliary.

The synthesis involves the cyclization of the amino alcohol with a carbonate source, such as diethyl carbonate or phosgene derivatives.[8] The resulting auxiliary can then be acylated, and the N-acyl moiety's enolate will react with electrophiles with high facial selectivity, dictated by the bulky phenyl group at the C4 position, which blocks one face of the enolate.

Visualization: Synthesis of a Chiral Oxazolidinone

The following workflow illustrates the conversion of the parent (R)-2-phenylglycinol to the corresponding oxazolidinone auxiliary. Cbz-(R)-2-phenylglycinol would first undergo Cbz deprotection before this step.

Caption: Synthesis of (4R)-4-phenyloxazolidin-2-one from (R)-2-phenylglycinol.

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one

This protocol is adapted from a microwave-assisted method which significantly reduces reaction times compared to conventional heating.[8] Note: This example uses the (S)-enantiomer for consistency with the cited literature, but the procedure is directly applicable to the (R)-enantiomer.

-

Reagent Preparation: In a 10 mL microwave reaction vessel, place (S)-phenylglycinol (0.50 g, 3.64 mmol, 1.0 eq.), K₂CO₃ (0.55 g, 3.64 mmol, 1.0 eq.), and diethyl carbonate (0.65 g, 5.46 mmol, 0.66 mL, 1.5 eq.).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 30 minutes.

-

Work-up: After cooling the reaction mixture to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford (S)-4-phenyl-1,3-oxazolidin-2-one as a white solid.

-

Characterization: Typical yields are in the range of 85-95%. The product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.

Core Application II: Diastereoselective Strecker Synthesis

Cbz-(R)-2-phenylglycinol serves as an excellent chiral auxiliary in the Strecker synthesis of α-amino acids. In this application, the Cbz-protected amino alcohol is first oxidized to the corresponding aldehyde, Cbz-(R)-2-phenylglycinal.[10] This chiral aldehyde can then be used to form a chiral imine, which directs the nucleophilic addition of cyanide.

Alternatively, the parent (R)-phenylglycinol can be used directly to form a chiral imine with a ketone or aldehyde. The subsequent addition of a cyanide source (e.g., TMSCN) proceeds with high diastereoselectivity, controlled by the stereocenter of the phenylglycinol moiety.[11] This approach has been successfully used to synthesize sterically hindered, non-natural amino acids.[11][12]

Visualization: Mechanism of Stereochemical Induction

The stereochemical outcome is often rationalized by a chelation-controlled model, where a Lewis acid (like Zn²⁺) coordinates to both the imine nitrogen and the hydroxyl group, creating a rigid cyclic intermediate that forces the nucleophile to attack from the less sterically hindered face.

Caption: Chelation-controlled nucleophilic addition to a phenylglycinol-derived imine.

Experimental Protocol: Asymmetric Strecker Reaction

This generalized protocol is based on methodologies for synthesizing benzocyclic α,α-dialkyl-amino acids using (R)-phenylglycinol as the chiral auxiliary.[11]

-

Imine Formation: In a round-bottom flask, dissolve the ketone (e.g., 1-tetralone, 1.0 eq.) and (R)-phenylglycinol (1.1 eq.) in methanol. Heat the mixture to reflux for 4-6 hours with azeotropic removal of water (using a Dean-Stark apparatus). Remove the solvent under reduced pressure to yield the crude chiral imine.

-

Cyanide Addition (Zn²⁺ Catalyzed): Dissolve the crude imine in a suitable solvent (e.g., THF). Add ZnCl₂ (0.2 eq.) and stir for 15 minutes at room temperature. Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude aminonitrile can be purified by column chromatography. The diastereomeric ratio (dr) should be determined by ¹H NMR or HPLC analysis. High diastereoselectivities (dr > 90:10) are often achieved.[11]

Representative Data

The diastereoselectivity of the cyanide addition is highly dependent on the solvent and the nature of the Lewis acid catalyst.

| Substrate | Lewis Acid | Solvent | Diastereomeric Ratio (dr) | Reference |

| 1-Tetralone Imine | ZnCl₂ | THF | >95:5 | [11] |

| 1-Benzosuberone Imine | ZnCl₂ | Toluene | 90:10 | [11] |

Core Application III: Synthesis of Complex Bioactive Molecules

The true power of a chiral building block is demonstrated by its application in the total synthesis of complex natural products and pharmaceuticals. Cbz-(R)-2-phenylglycinol and its derivatives have been employed as key starting materials for a range of targets, including piperidine-containing alkaloids and intermediates for blockbuster drugs.[13][14]

For example, phenylglycinol-derived lactams are versatile intermediates for the enantioselective synthesis of madangamines and decahydroquinoline alkaloids.[13] In these syntheses, the phenylglycinol unit acts as a "chiral latent form of ammonia," enabling the construction of complex nitrogen-containing ring systems with excellent stereocontrol.

Visualization: Synthetic Pathway to a Drug Intermediate

The following diagram outlines a high-level strategy for synthesizing a chiral piperidine ring system, a common motif in alkaloids, starting from a Cbz-(R)-2-phenylglycinol-derived lactam.

Caption: Multi-step synthesis of a chiral alkaloid core from Cbz-(R)-2-phenylglycinol.

The Cbz Group: A Tool for Synthetic Control

The Carbobenzyloxy (Cbz) group is fundamental to the utility of this building block. Its removal is a critical step in many synthetic sequences.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

This is the most common and cleanest method for removing a Cbz group, proceeding with high yield and generating toluene and carbon dioxide as benign byproducts.[5]

-

Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, typically 5-10 mol% Pd) to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir the suspension vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be purified further if necessary.

Conclusion

N-Cbz-(R)-2-phenylglycinol is more than just a protected amino alcohol; it is a strategic tool for introducing and controlling chirality in complex molecular architectures. Its stability, crystallinity, and the predictable chemistry of the Cbz group make it an ideal starting material for multi-step syntheses. From the construction of powerful chiral auxiliaries like oxazolidinones to directing stereoselective additions and serving as the foundational chiral element in the synthesis of natural products, its applications are both broad and impactful. For researchers in drug discovery and process development, mastering the use of this building block provides a reliable and efficient pathway to achieving the enantiopure compounds that define modern chemistry and medicine.

References

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at: [Link]

-

Applications and synthesis of chiral 2-oxazolidinones. ResearchGate. Available at: [Link]

-

Chirality transfer in the reaction of chiral phenylglycinol with a... ResearchGate. Available at: [Link]

-

Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Royal Society of Chemistry. Available at: [Link]

-

Phenylglycinol. Wikipedia. Available at: [Link]

-

One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. National Institutes of Health (NIH). Available at: [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

- Enantioselective synthesis of benzocyclic α,α-dialkyl-amino acids: New insight into the solvent dependent stereoselectivity of the TMSCN addition to phenylglycinol derived imines. University of Missouri Libraries.

-

Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]

-

One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis. ResearchGate. Available at: [Link]

-

Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates. Preprints.org. Available at: [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry. Available at: [Link]

-

Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). Available at: [Link]

-

Principles and Applications of Asymmetric Synthesis. Wiley-VCH. Available at: [Link]

-

Cbz-(R)-2-phenylglycinal. PubChem. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Phenylglycinol – Wikipedia [de.wikipedia.org]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Cbz-(S)-2-phenylglycinol | 130406-31-4 [amp.chemicalbook.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 10. Cbz-(R)-2-phenylglycinal | C16H15NO3 | CID 22857082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchwithnj.com [researchwithnj.com]

- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Tool: A Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science where the three-dimensional arrangement of atoms dictates biological activity and material properties.[1] Among the strategies developed to achieve this stereochemical control, the use of chiral auxiliaries remains a powerful and reliable method.[2][3] This technical guide provides an in-depth exploration of the core principles, strategic application, and practical considerations of chiral auxiliaries in asymmetric synthesis. We will delve into the causality behind experimental choices, from the selection of the appropriate auxiliary to the conditions for its attachment and subsequent cleavage, offering field-proven insights for both seasoned researchers and those new to the field.

Introduction: The Imperative of Chirality

Many organic molecules exist as enantiomers—non-superimposable mirror images. While physically similar, these stereoisomers can exhibit profoundly different biological activities.[1] The classic, tragic example of thalidomide underscores this principle, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in drug development and the creation of other biologically active molecules.[1][4]

Asymmetric synthesis aims to achieve this selectivity. One of the foundational strategies in this endeavor is the temporary incorporation of a chiral entity, known as a chiral auxiliary, into an achiral substrate.[1][5] This auxiliary acts as a "chiral director," influencing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[1][5] Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recoverable and reusable auxiliary.[1][] This approach, pioneered by chemists like E.J. Corey and Barry Trost in the late 1970s and early 1980s, has become a cornerstone of modern synthetic organic chemistry.[1][5][7]

The Guiding Principles of Chiral Auxiliary-Mediated Synthesis

The success of a chiral auxiliary-based strategy hinges on several key principles that must be considered during the planning and execution of a synthesis.

The Ideal Chiral Auxiliary: A Chemist's Wishlist

A truly effective chiral auxiliary should possess a set of ideal characteristics:

-

Availability and Cost-Effectiveness: The auxiliary should be readily available in enantiomerically pure form and at a reasonable cost, especially for large-scale applications. Many successful auxiliaries are derived from the "chiral pool," which consists of inexpensive, naturally occurring chiral molecules like amino acids, terpenes, and carbohydrates.[2]

-

Facile Attachment and Cleavage: The auxiliary must be easily attached to the substrate and, crucially, removed under mild conditions that do not compromise the newly formed stereocenter.[2]

-

High Diastereoselectivity: The auxiliary must exert a strong stereochemical influence, leading to high diastereomeric excess (d.e.) in the key bond-forming reaction.[8]

-

Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the rational design of a synthesis to target a specific enantiomer.

-

Recoverability and Reusability: For the sake of atom economy and cost-efficiency, the auxiliary should be recoverable in high yield and purity for reuse.[8]

The Mechanism of Stereochemical Control

The central dogma of chiral auxiliary-mediated synthesis is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary (A) to a prochiral substrate (S), a new chiral molecule (S-A) is formed. This molecule now has two diastereotopic faces. When this complex reacts with a reagent, the transition states leading to the two possible diastereomeric products are no longer enantiomeric but diastereomeric. This difference in transition state energies results in the preferential formation of one diastereomer.

A Tour of Influential Chiral Auxiliaries

Over the decades, a diverse arsenal of chiral auxiliaries has been developed, each with its own strengths and applications.

Evans Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most widely used and reliable chiral directors, particularly for asymmetric alkylations and aldol reactions.[1][] Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol due to the formation of a rigid, chelated transition state.[9] The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1]

Key Applications of Evans Oxazolidinones:

| Reaction Type | Typical Diastereomeric Ratio (d.r.) | Key Features |

| Asymmetric Alkylation | >99:1 | Formation of a Z-enolate is crucial for high stereoselectivity. |

| Asymmetric Aldol Reactions | >99:1 for syn-aldol products | Boron-mediated soft enolization leads to the formation of a Z-enolate, which reacts via a Zimmerman-Traxler transition state.[9] |

| Asymmetric Diels-Alder Reactions | >95:5 | The auxiliary effectively controls the π-facial selectivity of the dienophile. |

Myers' Pseudoephedrine and Pseudoephenamine Amides

Andrew G. Myers developed a highly practical and versatile method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[10][11] Both enantiomers of pseudoephedrine are inexpensive and readily available.[10] The substrate, a carboxylic acid, is converted to the corresponding pseudoephedrine amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, internally chelated Z-enolate. This conformation effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[10] More recently, pseudoephenamine has been introduced as a superior alternative, offering even higher diastereoselectivities, particularly in the formation of quaternary carbon centers, and is free from the regulatory restrictions associated with pseudoephedrine.[12]

Enders' SAMP/RAMP Hydrazones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[13][14] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and glutamic acid, respectively.[][13] The aldehyde or ketone is first converted to the corresponding hydrazone. Deprotonation with LDA forms a lithium azaenolate, which is stabilized by chelation to the methoxy group.[15] The bulky pyrrolidine ring effectively blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[15]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor.[16] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[17] A key advantage of the camphorsultam auxiliary is its high crystallinity, which often allows for easy purification of the diastereomeric products by recrystallization.

Practical Application: A Step-by-Step Workflow

To illustrate the practical application of a chiral auxiliary, let's consider a typical workflow for an asymmetric alkylation using an Evans oxazolidinone.

Experimental Protocol: Asymmetric Alkylation of a Propionyl Imide

Step 1: Attachment of the Chiral Auxiliary (N-Acylation)

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

In a separate flask, prepare a solution of propionyl chloride in anhydrous THF.

-

Add the propionyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the sodium Z-enolate.

-

Add the alkylating agent (e.g., benzyl bromide) dropwise and stir at -78 °C for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide and hydrogen peroxide at 0 °C.

-

Stir the reaction for several hours until the starting material is consumed.

-

Quench the excess peroxide with sodium sulfite solution.

-

Extract the aqueous layer to recover the chiral auxiliary.

-

Acidify the aqueous layer and extract the desired carboxylic acid.

Industrial Perspective and Future Outlook

Chiral auxiliaries have found widespread application in the pharmaceutical and fine chemical industries, particularly in the early stages of drug development where reliability and versatility are paramount.[1] The ability to rapidly generate enantiomerically pure compounds for biological testing is a significant advantage. While the stoichiometric nature of chiral auxiliary-based methods can be a drawback in terms of atom economy, the high reliability and predictability often outweigh this concern, especially when the auxiliary can be efficiently recycled.[18]

The future of chiral auxiliary-mediated synthesis will likely focus on the development of more efficient and sustainable processes. This includes the design of new auxiliaries that can be used in catalytic amounts, as well as the integration of auxiliary-based methods into continuous flow manufacturing processes, which can facilitate automation and efficient recycling.[18]

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide reliable and predictable stereochemical control has made them indispensable tools for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of the principles governing their selection and application, as well as the practical aspects of their use, is essential for any researcher or scientist involved in the synthesis of chiral compounds. As the demand for enantiomerically pure pharmaceuticals and other advanced materials continues to grow, the role of the chiral auxiliary as a master architect of molecular chirality is set to endure.

References

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.

-

Chiral auxiliary. (2024, September 26). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Asymmetric Synthesis. (n.d.). University of York. Retrieved January 2, 2026, from [Link]

-

Asymmetric Synthesis topic. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction. (2023, April 29). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

A, A. A., & B, B. B. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1389333. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(24), 5432. [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (2024). Molecules, 29(13), 3021. [Link]

-

Concise Introduction to Asymmetric Synthesis. (n.d.). Indian Institute of Technology Bombay. Retrieved January 2, 2026, from [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12, 1389333. [Link]

-

Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). The Journal of Organic Chemistry, 71(1), 337–340. [Link]